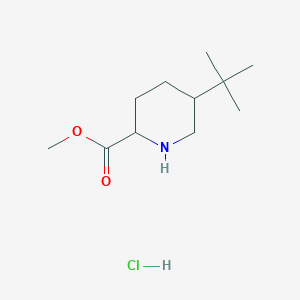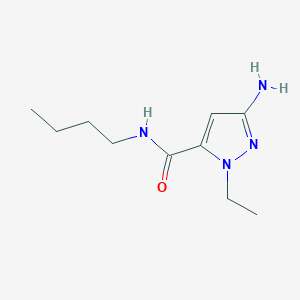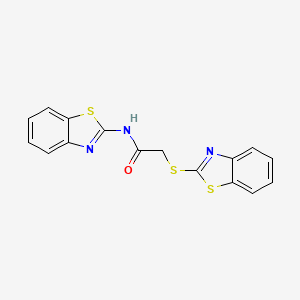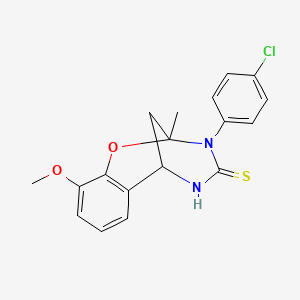
Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 5-tert-butylpiperidine-2-carboxylate; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various tert-butylpiperidine derivatives and their synthesis, which can be related to the compound . These derivatives are important intermediates in the synthesis of various biologically active compounds, including anticancer drugs and inhibitors .
Synthesis Analysis
The synthesis of tert-butylpiperidine derivatives involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized from piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized starting from 4-methylpyridinium, with a series of reactions leading to a total yield of 80.2% .
Molecular Structure Analysis
The molecular structure of tert-butylpiperidine derivatives is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis is also employed to determine the crystal and molecular structure of these compounds, revealing details such as chair conformations and intramolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butylpiperidine derivatives undergo various chemical reactions, including the formation of Schiff base compounds through coupling with aromatic aldehydes . The reaction of tert-butyl esters with the Vilsmeier reagent introduces an N,N-dimethylaminomethylene group at specific positions . These reactions are crucial for the structural modification of the compounds, leading to the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylpiperidine derivatives are influenced by their molecular structure. The presence of bulky substituents and intramolecular hydrogen bonds affects properties such as solubility and reactivity . The crystal structures of these compounds provide insight into their stability and potential interactions in the solid state .
Scientific Research Applications
Synthetic Chemistry Applications
Stereo-Selective Synthesis : The compound has relevance in stereo-selective synthetic processes. For instance, the stereo-selective synthesis of exo-5-norbornene-2-carboxylic acid from similar tert-butyl substrates demonstrates the importance of these compounds in obtaining stereochemically precise products, which is crucial in the synthesis of complex molecules (Kanao et al., 2012).
Synthesis of Amino Acid Derivatives : Compounds with tert-butyl groups are used in the synthesis of amino acid derivatives, highlighting their importance in the creation of building blocks for peptides and proteins, which are essential in drug development and biochemical studies (Davies et al., 2003).
Medicinal Chemistry Applications
Development of New Therapeutics : The methodology involving tert-butyl and related structures is instrumental in the development of new therapeutics, such as in the synthesis of protein tyrosine kinase inhibitors. These methods offer pathways to novel treatments for various diseases, showcasing the chemical's potential in drug discovery (Chen Xin-zhi, 2011).
Active Pharmaceutical Ingredients (APIs) : The chemical frameworks similar to "Methyl 5-tert-butylpiperidine-2-carboxylate hydrochloride" are used in the synthesis of active pharmaceutical ingredients, indicating the compound's potential role in creating effective medications (Brock et al., 2012).
Safety and Hazards
The safety information available indicates that “Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride” is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPJRHGVFCYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)


![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)